molecular formula C8H13N5 B1483530 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide CAS No. 2092515-90-5

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483530
CAS No.: 2092515-90-5
M. Wt: 179.22 g/mol
InChI Key: YYRRCPYXLYLMOL-UHFFFAOYSA-N
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Description

“2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazole-based ligands, which this compound is a part of, have been synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

  • Divergent Cyclizations : A study investigated the cyclization reactions of related pyrazole compounds, emphasizing the sensitivity of these reactions to different reagents and reaction conditions. This led to the production of various bicyclic heterocycles (Smyth et al., 2007).

  • Green Synthesis of Pyrano[2,3-c]-Pyrazoles : Research focused on a solvent-free synthesis method for Pyrano[2,3-c]pyrazoles, emphasizing environmentally friendly approaches in chemical synthesis (Al-Matar et al., 2010).

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines : A study demonstrated the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines using 3-substituted-5-amino-1H-pyrazoles, providing insights into selective chemical synthesis (Portilla et al., 2012).

  • Synthesis of Antimicrobial and Anticancer Agents : Research on novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl derivatives, showed potential as antimicrobial and anticancer agents (Hafez et al., 2016).

  • Ionic Liquid-Mediated Synthesis : A study described a novel synthesis method for 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using ionic liquid, highlighting advances in green chemistry (Xiao et al., 2011).

  • Evaluation of Anticancer Properties : Another study synthesized and characterized oxa-triazacyclopenta[b] phenanthrene dicarboxylic ester derivatives, assessing their in vitro antiproliferative activity. The derivatives showed promising results as potential anticancer agents (Jose, 2017).

  • Antioxidant and Antitumor Evaluation : A study on N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from 2-amino-1,3,4-thiadiazole, showed significant cytotoxicity and antioxidant activities, suggesting potential pharmaceutical applications (Hamama et al., 2013).

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7(10)4-13-8(11)3-6(12-13)5-1-2-5/h3,5H,1-2,4,11H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRRCPYXLYLMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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